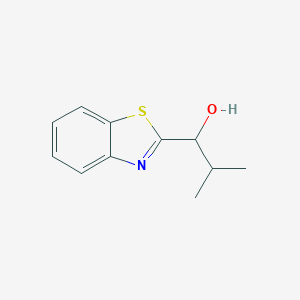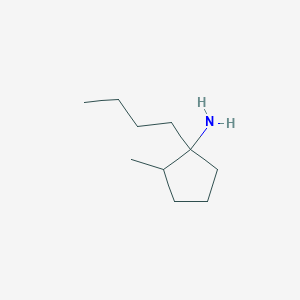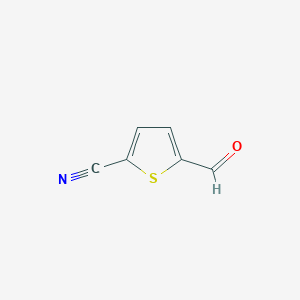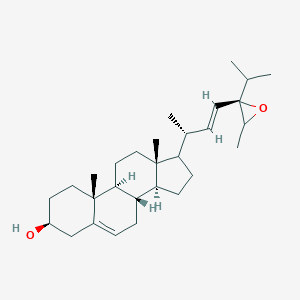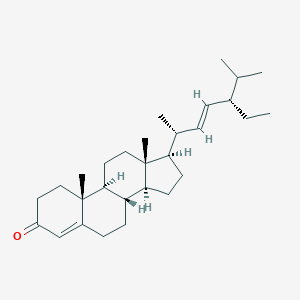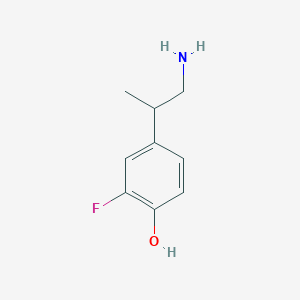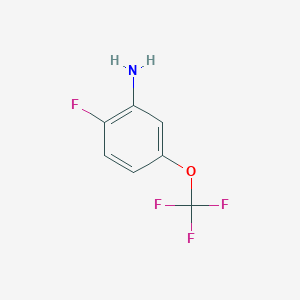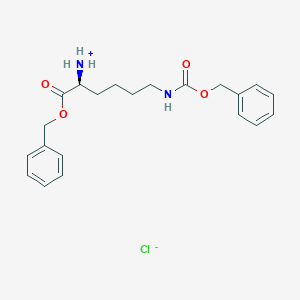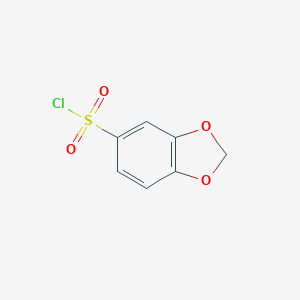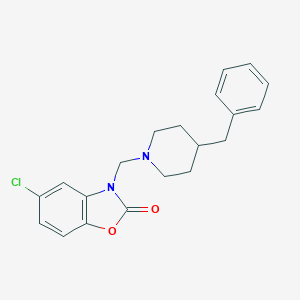
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)-, also known as CPP or CPP-109, is a compound that has gained attention in scientific research due to its potential therapeutic uses. CPP is a derivative of a naturally occurring compound called ibogaine, which has been used for centuries in traditional medicine practices. CPP has been studied for its ability to treat addiction, specifically for its potential to reduce cravings and withdrawal symptoms. In
Wirkmechanismus
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- works by blocking the activity of an enzyme called protein kinase M zeta (PKMζ), which is involved in the formation and maintenance of memories associated with drug use. By inhibiting PKMζ, 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- can disrupt the neural pathways that lead to drug cravings and withdrawal symptoms.
Biochemische Und Physiologische Effekte
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- has been shown to have a number of biochemical and physiological effects. Studies have shown that 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- can increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the reward and pleasure pathways of the brain. 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- has also been shown to reduce the activity of certain brain regions, such as the amygdala, which is involved in the processing of emotional stimuli.
Vorteile Und Einschränkungen Für Laborexperimente
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- has a number of advantages for lab experiments, including its solubility in water and its ability to cross the blood-brain barrier. However, 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- also has some limitations, such as its potential toxicity and the need for careful dosing.
Zukünftige Richtungen
There are a number of future directions for research on 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)-. One area of interest is the development of new derivatives of ibogaine that may have improved therapeutic properties. Another area of interest is the study of the long-term effects of 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- on brain function and behavior. Additionally, researchers are exploring the potential of 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- as a treatment for other disorders, such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- is a compound that has shown promise in scientific research for its potential therapeutic uses in addiction treatment and other disorders. While there are still limitations and unknowns about its effects, 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- represents an important area of study in the field of neuroscience and pharmacology.
Synthesemethoden
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- is synthesized from ibogaine, which is extracted from the root bark of the Tabernanthe iboga plant. The synthesis method involves the conversion of ibogaine to noribogaine, followed by the addition of a piperidine group to the noribogaine molecule. This results in the creation of 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)-, a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- has been studied extensively for its potential therapeutic uses in addiction treatment. Research has shown that 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- can reduce cravings and withdrawal symptoms in individuals addicted to drugs such as cocaine, heroin, and methamphetamine. 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- has also been studied for its potential to treat other disorders, such as depression, anxiety, and post-traumatic stress disorder.
Eigenschaften
CAS-Nummer |
115967-02-7 |
|---|---|
Produktname |
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- |
Molekularformel |
C20H21ClN2O2 |
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
3-[(4-benzylpiperidin-1-yl)methyl]-5-chloro-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C20H21ClN2O2/c21-17-6-7-19-18(13-17)23(20(24)25-19)14-22-10-8-16(9-11-22)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2 |
InChI-Schlüssel |
PWDIDOHDZCVMMV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Andere CAS-Nummern |
115967-02-7 |
Synonyme |
3-[(4-benzyl-1-piperidyl)methyl]-5-chloro-benzooxazol-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



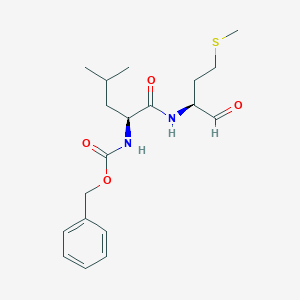

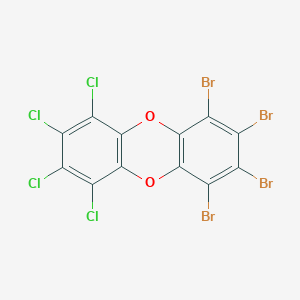
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)
